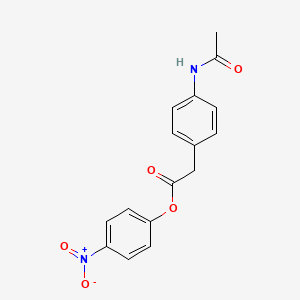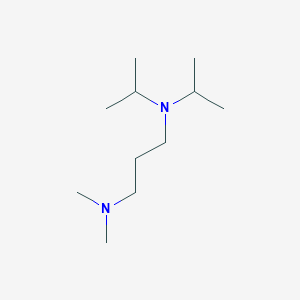
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine: is a chemical compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and di(propan-2-yl) substituents on the propane-1,3-diamine backbone. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with isopropyl halides in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine groups of propane-1,3-diamine attack the carbon atoms of the isopropyl halides, resulting in the formation of the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of propane-1,3-diamine and isopropyl halides into the reactor, along with a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -20°C to 25°C.
Substitution: Alkyl halides, acyl halides; temperatures ranging from 25°C to 100°C.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with protein receptors, modulating their function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
N~1~,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: Lacks the di(propan-2-yl) substituents, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains additional methyl groups, leading to increased steric hindrance and altered reactivity.
N,N-Diethyl-1,3-propanediamine: Contains ethyl groups instead of isopropyl groups, affecting its solubility and chemical behavior.
The uniqueness of N1,N~1~-Dimethyl-N~3~,N~3~-di(propan-2-yl)propane-1,3-diamine lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
116714-56-8 |
|---|---|
Fórmula molecular |
C11H26N2 |
Peso molecular |
186.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-N',N'-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-8-12(5)6/h10-11H,7-9H2,1-6H3 |
Clave InChI |
SCMZVGQAHFVIPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCN(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



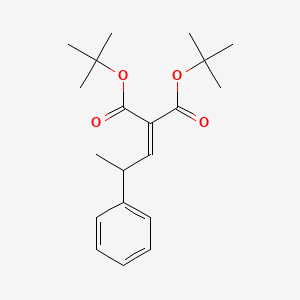

![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
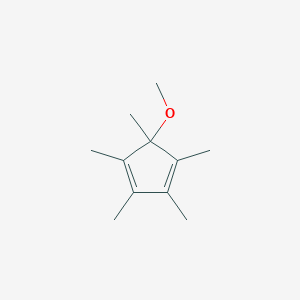

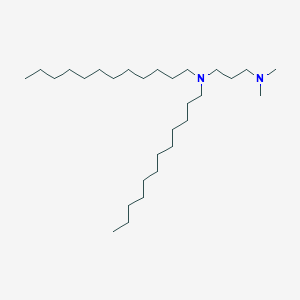
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
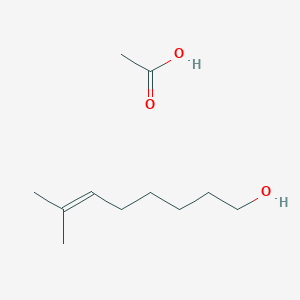
methanone](/img/structure/B14291421.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
